molecular formula C24H21F3N2O4S B15040550 Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Cat. No.: B15040550
M. Wt: 490.5 g/mol
InChI Key: PRYHPKPOJNEBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the ester group, and the addition of the phenylacetamido and trifluoromethylphenylcarbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups, such as:

  • This compound analogs
  • Other thiophene-based esters
  • Compounds with trifluoromethylphenylcarbamoyl groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21F3N2O4S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-phenylacetyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H21F3N2O4S/c1-3-33-23(32)19-14(2)20(21(31)28-17-11-7-10-16(13-17)24(25,26)27)34-22(19)29-18(30)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

PRYHPKPOJNEBRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.